Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl ester group and a 2,6-difluorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,6-difluorobenzyl halides under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then esterified using methyl chloroformate or similar reagents to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate is primarily based on its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its target.
Comparison with Similar Compounds
- Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylate
Comparison: Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Biological Activity
Methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate (MDPC) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of MDPC, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H17F2NO2
- Molecular Weight : 269.29 g/mol
- CAS Number : 1713110-99-6
Synthesis
MDPC can be synthesized through various methods, including the reaction of piperidine derivatives with difluorophenylmethyl groups. The synthetic pathway typically involves several steps, including protection-deprotection strategies and coupling reactions to achieve the desired compound with high purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of MDPC. For instance, compounds similar to MDPC have been evaluated for their ability to inhibit microtubule assembly, which is crucial for cancer cell proliferation. In vitro studies demonstrated that certain analogs could induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .
The mechanism through which MDPC exerts its effects appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This property positions MDPC as a candidate for further development as an anticancer agent.
Case Studies
-
In Vitro Studies on Breast Cancer Cells
In a study focusing on the effects of piperidine derivatives on breast cancer cells, MDPC was included in a screening panel where it showed significant inhibition of cell growth and induction of apoptosis. The study reported morphological changes consistent with apoptotic processes at concentrations starting from 1 μM . -
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
While not directly studied for MDPC, related compounds have been investigated for their role as DPP-4 inhibitors. DPP-4 is involved in glucose metabolism and has implications in diabetes management. Compounds that share structural similarities with MDPC have shown promise in modulating DPP-4 activity, suggesting potential applications beyond oncology .
Data Table: Biological Activity Overview
Biological Activity | Model System | Concentration | Effect Observed |
---|---|---|---|
Anticancer | MDA-MB-231 Cells | 1 μM | Induction of apoptosis |
Anticancer | MDA-MB-231 Cells | 10 μM | Enhanced caspase-3 activity |
DPP-4 Inhibition | Various | Not specified | Modulation of glucose metabolism |
Properties
IUPAC Name |
methyl 1-[(2,6-difluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-14(18)10-5-7-17(8-6-10)9-11-12(15)3-2-4-13(11)16/h2-4,10H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRCAWQAXIRLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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